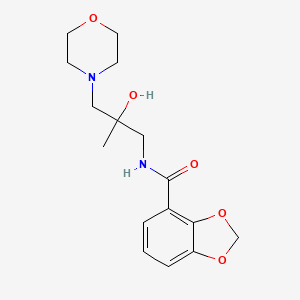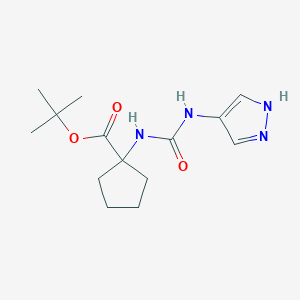![molecular formula C14H14N4OS3 B7681893 1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTU and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of BTU is not fully understood. However, studies have suggested that BTU may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
BTU has been shown to exhibit anti-cancer and anti-inflammatory effects in various in vitro and in vivo studies. In addition, BTU has been shown to possess antioxidant properties and may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTU in lab experiments is its versatility. BTU can be easily synthesized and modified to suit different experimental needs. However, one limitation is the lack of information on the toxicity and safety of BTU.
Orientations Futures
There are several future directions for BTU research. One area of interest is the development of BTU derivatives with improved anti-cancer and anti-inflammatory properties. Another area of interest is the study of the toxicity and safety of BTU. Additionally, BTU may have potential applications in the development of new materials and as a plant growth regulator. Further research is needed to fully understand the potential of BTU in these areas.
Conclusion:
In conclusion, BTU is a promising chemical compound that has potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BTU have been discussed in this paper. Further research is needed to fully understand the potential of BTU and its derivatives in various fields.
Méthodes De Synthèse
The synthesis of BTU can be achieved using different methods, including the reaction of 2-aminobenzothiazole with 3-bromo-1-propanethiol in the presence of a base. The product is then reacted with isocyanate to form BTU. Another method involves the reaction of 2-aminobenzothiazole with 3-mercapto-1-propanol in the presence of a base, followed by reaction with isocyanate to form BTU.
Applications De Recherche Scientifique
BTU has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, BTU has been shown to possess anti-cancer and anti-inflammatory properties. In material science, BTU has been used as a stabilizer for polyurethane foam. In agriculture, BTU has been used as a plant growth regulator.
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS3/c19-12(15-6-3-8-20-14-16-7-9-21-14)18-13-17-10-4-1-2-5-11(10)22-13/h1-2,4-5,7,9H,3,6,8H2,(H2,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZGOKFCULNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NCCCSC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)

![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)

![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)